REACTION_SMILES
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[C:8]([O:9][C:10](=[O:11])[N:15]1[CH2:16][CH2:17][CH:18]([NH:21][c:22]2[c:23]([O:28][c:29]3[c:30]([Cl:36])[cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[cH:24][cH:25][cH:26][cH:27]2)[CH2:19][CH2:20]1)([CH3:12])([CH3:13])[CH3:14].[Cl:44][CH2:45][Cl:46].[K+:37].[K+:38].[O-:39][C:40]([O-:41])=[O:42].[OH2:43].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[NH:15]1[CH2:16][CH2:17][CH:18]([NH:21][c:22]2[c:23]([O:28][c:29]3[c:30]([Cl:36])[cH:31][c:32]([Cl:35])[cH:33][cH:34]3)[cH:24][cH:25][cH:26][cH:27]2)[CH2:19][CH2:20]1
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Name
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CC(C)(C)OC(=O)N1CCC(Nc2ccccc2Oc2ccc(Cl)cc2Cl)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(Nc2ccccc2Oc2ccc(Cl)cc2Cl)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Clc1ccc(Oc2ccccc2NC2CCNCC2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |